molecular formula C13H17NO4 B2738193 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide CAS No. 899958-57-7

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2738193
CAS No.: 899958-57-7
M. Wt: 251.282
InChI Key: OQMQOXXBGOJKMW-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure integrates a furan-2-carboxamide moiety with a 1,4-dioxaspiro[4.4]nonane system. The spirocyclic core is recognized for its rigid, three-dimensional framework, which provides a stable scaffold that can mimic sterically constrained pharmacophores or create well-defined spatial orientations for functional groups . This rigidity is highly valuable in the design of novel molecular probes, enzyme inhibitors, and functional materials where conformational flexibility must be minimized. In a research context, this compound serves as a key intermediate or building block for the synthesis of more complex molecules. The furan ring and carboxamide group offer potential for hydrogen bonding and dipole-dipole interactions with biological targets, while the spirocyclic ketal can be used as a protected form of a carbonyl group, which can be unveiled under specific conditions to alter the compound's properties during synthesis . Its primary research value lies in its application for developing new chemical entities, studying structure-activity relationships (SAR), and exploring novel mechanisms of action in various biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(11-4-3-7-16-11)14-8-10-9-17-13(18-10)5-1-2-6-13/h3-4,7,10H,1-2,5-6,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMQOXXBGOJKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a spirocyclic amine derivative under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with kinases or other signaling proteins, affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs include derivatives with similar spirocyclic cores but divergent substituents (Table 1).

Table 1: Molecular Properties of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₃H₁₈NO₄* ~252 Furan-2-carboxamide
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide C₁₆H₁₉N₃O₆ 349.34 3-Nitrophenyl, ethanediamide
8-ethyl-N’-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)-1,4-dioxaspiro[4.4]nonane-7-carbohydrazide C₂₄H₂₈N₆O₅S ~536.58 Tosyl-pyrrolopyrazine, carbohydrazide

*Calculated based on structural composition.

  • Polarity and Reactivity : The nitro group in N-[(2S)-1,4-dioxaspiro...]ethanediamide increases polarity, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to the furan-based compound .
  • Molecular Weight : The user’s compound (~252 g/mol) adheres more closely to Lipinski’s rule (MW < 500) than the carbohydrazide analog (536.58 g/mol), suggesting superior oral bioavailability .

Stability and Pharmacokinetic Considerations

  • Spirocyclic Core Stability: The 1,4-dioxaspiro[4.4]nonane ketal resists acid-catalyzed hydrolysis better than linear ketals, improving gastrointestinal stability .
  • Substituent Effects : The furan carboxamide’s lower polarity (vs. nitro-phenyl) may enhance blood-brain barrier penetration, whereas the nitro group in analogs could serve as a prodrug activation site .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its biological activity. Its molecular formula is C12H15N1O4C_{12}H_{15}N_{1}O_{4}, with a molecular weight of approximately 239.25 g/mol. The presence of the furan and dioxaspiro moieties enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H15N1O4
Molecular Weight239.25 g/mol
StructureSpirocyclic

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors in biological systems. The spirocyclic structure allows for effective binding to active sites, potentially modulating enzyme activity or receptor signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its use in developing new antimicrobial agents.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of 25 μM, indicating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Effects

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against both strains, suggesting moderate antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, a comparison with other known bioactive compounds is essential.

CompoundAntitumor IC50 (µM)Antimicrobial MIC (µg/mL)
This compound2550
Compound A3040
Compound B2060

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